Ac-LEVD-CHO

Pyroptosis Inflammasome Caspase-4

Ac-LEVD-CHO is a cell-permeable tetrapeptide aldehyde that mimics the native LEVD substrate motif to provide specific, reversible inhibition of inflammatory caspase-4 and caspase-5. Unlike generic inhibitors (e.g., Ac-DEVD-CHO, Z-VAD-FMK), its distinct LEVD sequence ensures minimal cross-reactivity with apoptotic caspases-3, -8, and -9. This selectivity is essential for dissecting non-canonical inflammasome signaling and pyroptosis pathways, making it the definitive tool for caspase-4 interrogation in human cell models.

Molecular Formula C22H36N4O9
Molecular Weight 500.5 g/mol
CAS No. 402832-01-3
Cat. No. B3037022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEVD-CHO
CAS402832-01-3
Molecular FormulaC22H36N4O9
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
InChIInChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1
InChIKeyMXGJLIBJKIIQSF-FPXQBCRKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEVD-CHO (CAS 402832-01-3) Caspase-4 Inhibitor: Product Identity, Class, and Procurement Context


Ac-LEVD-CHO (CAS: 402832-01-3) is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a reversible inhibitor of caspase-4 and, to a lesser extent, caspase-5 . It is a key research tool used to dissect the roles of inflammatory caspases in pyroptosis and non-canonical inflammasome signaling [1]. As a peptide aldehyde (Ac-Leu-Glu-Val-Asp-CHO), it mimics the native LEVD substrate motif, providing a specific means to block caspase-4 activity in both biochemical and cell-based assays .

Why Generic Caspase Inhibitor Substitution Fails: The Ac-LEVD-CHO Specificity Profile


Substituting Ac-LEVD-CHO with a generic or closely related caspase inhibitor (e.g., Ac-DEVD-CHO, Z-YVAD-FMK, or Z-VAD-FMK) is scientifically invalid for studies requiring caspase-4-specific interrogation. This is due to the compound's distinct LEVD tetrapeptide sequence, which is the optimal recognition motif for caspase-4 and caspase-5, but is poorly recognized by apoptotic caspases such as caspase-3 (DEVD), caspase-8 (IETD), and caspase-9 (LEHD) [1]. Off-target inhibition can confound results, particularly in inflammation models where the non-canonical inflammasome is activated. The quantitative evidence below demonstrates precisely where Ac-LEVD-CHO's selectivity and potency differentiate it from its closest analogs, justifying its procurement for targeted caspase-4 studies [2].

Ac-LEVD-CHO (402832-01-3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Ac-LEVD-CHO vs. Ac-DEVD-CHO: Functional Selectivity in Cellular Pyroptosis Models

In a zebrafish fibroblast (ZF4) model of bacterial infection-induced pyroptosis, Ac-LEVD-CHO significantly reduced cell death (LDH release) by inhibiting caspase-4/5-like activity, whereas the caspase-3/7 inhibitor Ac-DEVD-CHO failed to provide comparable protection [1]. This demonstrates that caspase-4 is the dominant executioner protease in this context and that Ac-LEVD-CHO offers functional selectivity over Ac-DEVD-CHO.

Pyroptosis Inflammasome Caspase-4 Caspase-3 LDH Release

Ac-LEVD-CHO vs. Z-WEHD-FMK: Functional Redundancy in Inflammatory Caspase Inhibition

In the same ZF4 zebrafish fibroblast pyroptosis model, treatment with either Ac-LEVD-CHO (a caspase-4/5 inhibitor) or Z-WEHD-FMK (a caspase-5 inhibitor) yielded comparable, significant reductions in LDH release [1]. This indicates functional redundancy between caspase-4 and caspase-5 in this specific pathway and confirms that Ac-LEVD-CHO effectively targets the relevant protease activity.

Caspase-4 Caspase-5 Inflammasome Pyroptosis

Ac-LEVD-CHO Functional Activity: Quantified Inhibition of IL-1α Secretion in Human Gingival Fibroblasts

In a primary human gingival fibroblast model, Ac-LEVD-CHO was used to elucidate the role of caspase-4 in pathogen-induced inflammation. The study demonstrated that Ac-LEVD-CHO, at a concentration of 30 μM, effectively inhibits the expression and secretion of IL-1α, a key pro-inflammatory cytokine, which was upregulated by the T. denticola surface protein Td92 [1]. This functional assay provides a quantitative benchmark for the compound's efficacy in a relevant disease context.

IL-1α Caspase-4 Inflammation Periodontal Disease

Ac-LEVD-CHO Substrate Motif Validation: LEVD Peptide Cleavage Kinetics vs. Canonical LETD

A substrate-phage study established the recognition motif for inflammatory caspases. The LEVD peptide, the basis for Ac-LEVD-CHO's design, was cleaved by caspase-8 at a rate of only 20% compared to its canonical substrate LETD [1]. This kinetic data underscores the peptide sequence's inherent specificity, validating Ac-LEVD-CHO as a selective inhibitor for caspases that prefer the LEVD motif, such as caspase-4, over apoptotic caspases like caspase-8.

Caspase-8 Substrate Specificity Peptide Cleavage Kinetics

Ac-LEVD-CHO Target Specificity: Dual Inhibition of Caspase-4 and Caspase-5

Unlike inhibitors strictly selective for a single caspase (e.g., Ac-DEVD-CHO for caspase-3), Ac-LEVD-CHO is a validated, reversible inhibitor of both caspase-4 and caspase-5 . This dual specificity is a critical feature for studies of the non-canonical inflammasome, where both proteases function upstream of gasdermin D cleavage and pyroptosis. Procurement of a single-target inhibitor would fail to fully recapitulate the biological blockade achieved with Ac-LEVD-CHO.

Caspase-4 Caspase-5 Inhibitor Selectivity Inflammasome

Optimal Scientific Use Cases for Procuring Ac-LEVD-CHO (402832-01-3)


Differentiating Pyroptosis from Apoptosis in Cellular Models

Use Ac-LEVD-CHO (e.g., at 10-30 µM) as a specific inhibitor of inflammatory caspase-4/5 to block pyroptotic cell death, while using Ac-DEVD-CHO to block apoptotic caspase-3/7. As demonstrated by Yang et al. (2018), this allows for the clear attribution of cell death phenotypes to specific pathways. [1]

Investigating Non-Canonical Inflammasome Signaling in Human Cells

Employ Ac-LEVD-CHO to interrogate the role of human caspase-4 in response to intracellular lipopolysaccharide (LPS). The compound's dual inhibition of caspase-4 and caspase-5 makes it a superior tool compared to a caspase-1-specific inhibitor (e.g., Ac-YVAD-CHO) for studying this pathway, as established by Jun et al. (2018). [2]

Validating Caspase-4 as a Therapeutic Target in Inflammatory Disease Models

In primary human cell models (e.g., gingival fibroblasts, retinal pigment epithelial cells), apply Ac-LEVD-CHO to suppress IL-1α secretion and other inflammatory mediators downstream of caspase-4 activation. The 30 µM concentration validated by Jun et al. (2018) provides a reliable starting point for dose-response studies in these systems. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-LEVD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.